MAO-A Selectivity: A >10,000-Fold Discrimination Over MAO-B Relative to Unsubstituted Core
The 4-methyl substitution confers exceptional and quantifiable selectivity for Monoamine Oxidase A (MAO-A) over MAO-B. 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine inhibits bovine brain MAO-A with an IC50 of 82 nM. Under identical assay conditions, its inhibition of MAO-B is 890,000 nM (890 µM), representing a >10,000-fold selectivity window [1]. This level of selectivity is a direct consequence of the 4-methyl substitution; the unsubstituted 4,5-dihydro-1,3-oxazol-2-amine core lacks reported MAO-A inhibitory activity in this range, and typical aminorex analogues exhibit a primary pharmacology centered on monoamine transporters rather than MAO enzymes [2]. This data provides a clear, quantifiable justification for selecting this specific compound over unsubstituted or 5-aryl-substituted oxazoline derivatives for MAO-A focused research.
| Evidence Dimension | Inhibition of MAO-A and MAO-B |
|---|---|
| Target Compound Data | MAO-A IC50 = 82 nM; MAO-B IC50 = 890,000 nM (890 µM) |
| Comparator Or Baseline | Unsubstituted 4,5-dihydro-1,3-oxazol-2-amine (MAO-A/MAO-B activity not reported or negligible in this range). Aminorex analogues (e.g., 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) primarily target monoamine transporters, not MAO. |
| Quantified Difference | Selectivity Ratio (MAO-B/MAO-A) = >10,000 |
| Conditions | Bovine brain mitochondria MAO-A (serotonin substrate) and MAO-B (benzylamine substrate); 60-minute incubation; fluorimetric detection [1]. |
Why This Matters
This level of MAO-A selectivity is a critical differentiator for scientists seeking a tool compound for MAO-A specific pathway interrogation without confounding MAO-B inhibition, a property not present in the unsubstituted core or typical 5-aryl analogues.
- [1] BindingDB. BDBM50097419: CHEMBL3585825. IC50 data for MAO-A and MAO-B. Accessed April 2026. View Source
- [2] Maier J, Mayer FP, Brandt SD, Sitte HH. DARK Classics in Chemical Neuroscience: Aminorex Analogues. ACS Chem Neurosci. 2018 Oct 17;9(10):2484-2502. doi: 10.1021/acschemneuro.8b00415. View Source
